N-(1-Phenylpropylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N It is a derivative of methanamine, where the nitrogen atom is bonded to a phenylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(1-phenylpropylidene)-, (Z)- can be synthesized through the condensation reaction between methanamine and 1-phenylpropanal. The reaction typically occurs under mild conditions, with the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
Methanamine+1-phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water
Industrial Production Methods
In an industrial setting, the production of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(phenylmethylene)-
- Benzylamine, N-benzylidene-
- N-Benzylidenebenzylamine
Uniqueness
Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural configuration and the presence of the phenylpropylidene group This gives it distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
38280-72-7 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
CXFYJBBNOVSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.